molecular formula C13H17F2NO2 B10830999 RIP1 kinase inhibitor 5

RIP1 kinase inhibitor 5

Cat. No.: B10830999
M. Wt: 257.28 g/mol
InChI Key: SQPMQJPGOUAGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for SIR1-365 are detailed in Sironax’s patent US20210284598A1 . The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts under controlled conditions. Industrial production methods for SIR1-365 involve scaling up these synthetic routes to produce the compound in larger quantities while maintaining its purity and efficacy.

Chemical Reactions Analysis

SIR1-365 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of SIR1-365, while reduction reactions may produce reduced forms of the compound.

Properties

Molecular Formula

C13H17F2NO2

Molecular Weight

257.28 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-N-hydroxy-2,2-dimethylbutanamide

InChI

InChI=1S/C13H17F2NO2/c1-4-13(2,3)12(17)16(18)8-9-5-10(14)7-11(15)6-9/h5-7,18H,4,8H2,1-3H3

InChI Key

SQPMQJPGOUAGHC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)N(CC1=CC(=CC(=C1)F)F)O

Origin of Product

United States

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